molecular formula C13H18OS B8475273 2-(4-Methyl thiophenoxy)-cyclohexanol

2-(4-Methyl thiophenoxy)-cyclohexanol

Cat. No. B8475273
M. Wt: 222.35 g/mol
InChI Key: XRBUEAPYLGROPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05290950

Procedure details

A 100 ml flask was flame dried, purged with dry nitrogen and fitted with a magnetic stirrer, heating mantle and condenser. Dry THF (25 ml), t-butanol (25 ml), potassium t-butoxide (0.700 g, 2.5 equiv.) and 4-methylthiophenol (1.0515 g, 3.0 equiv.) were added and the mixture was allowed to stir until all of the added solid had dissolved. 1,(R,S),2,(S,R),4(R,S),4(R,S),5(R,S)-4,5-bis((dipropylcarbamoyl-methoxy)-4-oxa-[4.1.0]-bicycloheptane (1.030 g, 2.50 mmol) was added and the mixture was warmed and allowed to reflux for 72 hours. The reaction vessel was cooled to room temperature and the solvent was removed in vacuo. The residue was dissolved in diethyl ether and extracted 4 times with saturated sodium carbonate and once with brine. The organic layer was dried over sodium sulfate, filtered and the solvent was removed in vacuo. Pure product F was obtained by column chromatography of the residue with 100% ethyl acetate yielding pure 1,(R,S),2(R,S),4(R,S),5(R,S)-4,5-bis(dipropylcarbamoyl)-methoxy)- 2-(4-methyl thiophenoxy)-cyclohexanol, subreaction product 15, (0.423 g, 31%) as a viscous oil.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
1.0515 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[CH3:6][C:7](C)([O-])C.[K+].[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([SH:19])=[CH:15][CH:14]=1.C1(C2CCCCCC2)CCCCCC1>C(O)(C)(C)C>[CH3:12][C:13]1[CH:18]=[CH:17][C:16]([S:19][CH:1]2[CH2:2][CH2:3][CH2:7][CH2:6][CH:5]2[OH:4])=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1.0515 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
C1(CCCCCC1)C1CCCCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir until all of the added solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A 100 ml flask was flame
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
purged with dry nitrogen
CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 72 hours
Duration
72 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with saturated sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(SC2C(CCCC2)O)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.423 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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